molecular formula C22H32O3 B1247202 17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate

17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate

Cat. No.: B1247202
M. Wt: 344.5 g/mol
InChI Key: CGBFTMGKAPXWPF-YRCTWBNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate is a steroid ester.

Scientific Research Applications

Novel Steroidal CYP17 Inhibitors and Antiandrogens

A study by Handratta et al. (2005) on steroidal C-17 heteroaryl compounds, including derivatives related to 17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate, demonstrated potent inhibition of human CYP17 enzyme and antagonism of androgen receptors. These compounds were effective in inhibiting the growth of prostate cancer cells, making them potential candidates for prostate cancer treatment (Handratta et al., 2005).

Antiprogestational Agents

A study by Grunwell et al. (1976) reported on 7-alkyl steroidal ketones, related to the steroidal structure of this compound, which showed significant anti-implantational and antidecidual activities. These effects were associated with their anti-hormonal properties, highlighting a potential role in reproductive health (Grunwell et al., 1976).

Functionalization of Steroid Nucleus

Musumeci et al. (2004) investigated the functionalization of the A and B rings of the steroid nucleus, using compounds including cholesta-4,6-dien-3beta-ol 3-acetate, structurally similar to this compound. This research adds to the understanding of steroid chemistry and potential pharmaceutical applications (Musumeci et al., 2004).

Role in Cytochrome P45017α Inhibition

Jarman et al. (1998) studied the inhibition of human cytochrome P45017α by abiraterone and related steroidal inhibitors, providing insights into the role of the 16,17-double bond, a feature present in this compound. This research has implications for the development of new drugs targeting prostate cancer and other diseases (Jarman et al., 1998).

Hydroboration of Steroidal trans-Dienes

Research by Boynton et al. (1998) on the hydroboration of steroidal trans-dienes, including compounds structurally similar to this compound, contributes to the understanding of steroidal chemistry and potential applications in drug synthesis and modification (Boynton et al., 1998).

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H32O3/c1-14(23)25-16-7-10-20(2)15(13-16)5-6-17-18(20)8-11-21(3)19(17)9-12-22(21,4)24/h5-6,13,16-19,24H,7-12H2,1-4H3/t16-,17+,18-,19-,20-,21-,22-/m0/s1

InChI Key

CGBFTMGKAPXWPF-YRCTWBNTSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=CC2=C1)CC[C@]4(C)O)C)C

SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C=CC2=C1)CCC4(C)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3C=CC2=C1)CCC4(C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Methylandrosta-4,6-diene-3beta,17beta-diol 3-acetate
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Reactant of Route 5
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Reactant of Route 6
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